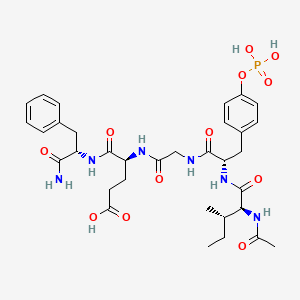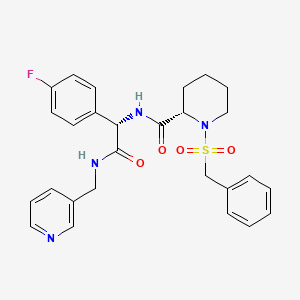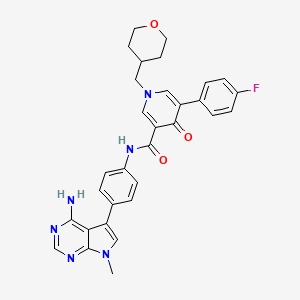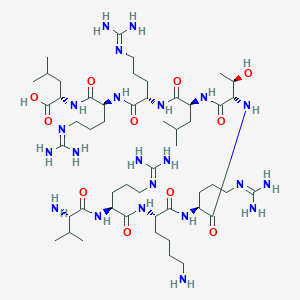
p60c-src substrate II, phosphorylated
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p60c-src substrate II, phosphorylated: is a pentapeptide and a phosphorylated polypeptide form of p60c-src substrate II. Protein phosphorylation is an important post-translational modification of proteins that is indispensable in biological regulations . This compound is widely used in scientific research due to its role in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p60c-src substrate II, phosphorylated involves the phosphorylation of p60c-src substrate II. This process typically requires specific conditions to ensure the correct addition of the phosphate group to the polypeptide chain . The exact synthetic route may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the scale of production and the specific requirements of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: p60c-src substrate II, phosphorylated primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role in biological systems .
Common Reagents and Conditions:
Phosphorylation: This reaction typically requires adenosine triphosphate (ATP) and a kinase enzyme under physiological conditions.
Dephosphorylation: This reaction involves the use of phosphatase enzymes to remove the phosphate group
Major Products: The major products of these reactions are the phosphorylated and dephosphorylated forms of p60c-src substrate II .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, p60c-src substrate II, phosphorylated is used as a model compound to study phosphorylation and dephosphorylation reactions. It helps in understanding the mechanisms and kinetics of these reactions .
Biology: In biological research, this compound is used to study protein phosphorylation, a critical post-translational modification that regulates various cellular processes. It is also used in studies related to signal transduction pathways .
Medicine: In medical research, this compound is used to investigate the role of phosphorylation in diseases such as cancer. It helps in identifying potential therapeutic targets and developing new treatments .
Industry: In the pharmaceutical industry, this compound is used in the development of kinase inhibitors, which are important drugs for treating various diseases .
Wirkmechanismus
p60c-src substrate II, phosphorylated exerts its effects through the process of phosphorylation. The phosphate group is added to specific amino acid residues in the polypeptide chain by kinase enzymes. This modification alters the protein’s structure and function, thereby regulating various cellular processes. The molecular targets and pathways involved include signal transduction pathways that control cell growth, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
p60c-src substrate II: The non-phosphorylated form of p60c-src substrate II.
p60c-src substrate I: Another substrate of the p60c-src kinase, differing in its amino acid sequence
Uniqueness: p60c-src substrate II, phosphorylated is unique due to its specific phosphorylation state, which is crucial for its role in biological processes. This compound provides valuable insights into the mechanisms of protein phosphorylation and its regulation .
Eigenschaften
Molekularformel |
C33H45N6O12P |
|---|---|
Molekulargewicht |
748.7 g/mol |
IUPAC-Name |
(4S)-4-[[2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]acetyl]amino]-5-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H45N6O12P/c1-4-19(2)29(36-20(3)40)33(47)39-26(17-22-10-12-23(13-11-22)51-52(48,49)50)31(45)35-18-27(41)37-24(14-15-28(42)43)32(46)38-25(30(34)44)16-21-8-6-5-7-9-21/h5-13,19,24-26,29H,4,14-18H2,1-3H3,(H2,34,44)(H,35,45)(H,36,40)(H,37,41)(H,38,46)(H,39,47)(H,42,43)(H2,48,49,50)/t19-,24-,25-,26-,29-/m0/s1 |
InChI-Schlüssel |
SPIKAYKUYUFETJ-QAXPSLGGSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)C |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4R)-4-[(2E)-4,4-diethyl-2-imino-6-oxo-1,3-diazinan-1-yl]-N-[(4S)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]-3,4-dihydro-2H-1-benzopyran-6-carboxamide](/img/structure/B12398183.png)
![(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid](/img/structure/B12398184.png)


![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398199.png)






